molecular formula C8H4F5NO2 B2810982 6-(Perfluoroethyl)picolinic acid CAS No. 1283717-85-0

6-(Perfluoroethyl)picolinic acid

Cat. No.: B2810982
CAS No.: 1283717-85-0
M. Wt: 241.117
InChI Key: WXYPOLKCWNZENO-UHFFFAOYSA-N
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Description

It is characterized by the presence of a perfluoroethyl group attached to the picolinic acid structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Perfluoroethyl)picolinic acid typically involves the reaction of polysubstituted 2-amino, 6-picoline with a diazo reagent to form a diazonium salt, which is then fluorinated using a fluorization agent. This process results in the formation of polysubstituted 2-amino, 6-fluoropyridine. Subsequent oxidation of this intermediate with an oxidant yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with considerations for cost-effectiveness and safety. The starting materials are readily available, and the reaction conditions are designed to be simple and scalable .

Chemical Reactions Analysis

Types of Reactions

6-(Perfluoroethyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid ring.

    Substitution: The perfluoroethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted picolinic acids .

Scientific Research Applications

6-(Perfluoroethyl)picolinic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: In industrial research, it is utilized in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 6-(Perfluoroethyl)picolinic acid involves its interaction with specific molecular targets. It binds to zinc finger proteins, altering their structure and disrupting zinc binding. This inhibition affects various cellular processes, including viral replication and cell homeostasis . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

6-(Perfluoroethyl)picolinic acid stands out due to the presence of the perfluoroethyl group, which imparts unique chemical and physical properties.

Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4(14-5)6(15)16/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYPOLKCWNZENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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